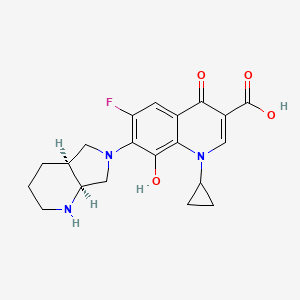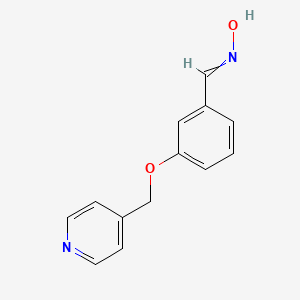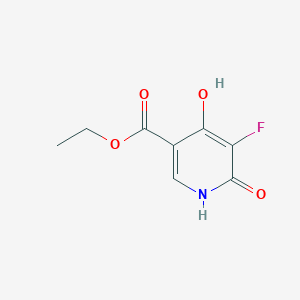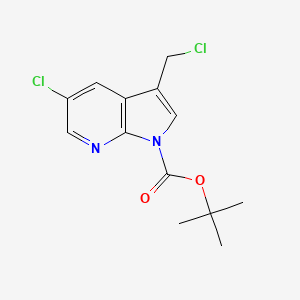
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole
Vue d'ensemble
Description
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole, abbreviated as BOC-Cl-CMA, is an organic compound belonging to the class of azaindoles. It is a white crystalline solid with a melting point of 154-155 °C. In recent years, BOC-Cl-CMA has been used in a variety of scientific research applications due to its interesting properties, such as its solubility in a variety of organic solvents and its stability under different reaction conditions.
Applications De Recherche Scientifique
Synthesis and Derivatives
- 7-Azaindole Derivatives : Research by Yakhontov, Uritskaya, and Rubtsov (1966) extended the application of reactions involving secondary amines and substituted 2-chloro-3-(β-chloroethyl) pyridines to synthesize 7-azaindole derivatives, leading to compounds like 1-phenyl-5-cyano-7-azaindole (Yakhontov, Uritskaya, & Rubtsov, 1966).
- Methods for Synthesis and Diversification : Varnes et al. (2016) adapted synthetic methods for late-stage diversification of 2,4-substituted 7-azaindoles. This included optimizing conditions for converting Boc-protected 4-chloro-2-(piperidin-4-yl)-7-azaindole to pinacol borate ester (Varnes et al., 2016).
Chemical Properties and Reactions
- Acylation Procedures : Zhang et al. (2002) explored conditions for acylating azaindoles at the C-3 position using compounds like acetyl chloride, benzoyl chloride, and chloromethyl oxalate (Zhang et al., 2002).
- Luminescence and Reactivity : Zhao and Wang (2010) investigated 7-azaindole and its derivatives for uses in biological probes and imaging, as well as applications in materials science and chemical bond activation (Zhao & Wang, 2010).
Synthesis Techniques
- Microwave-Assisted Synthesis : Schirok (2006) presented a microwave-assisted synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, highlighting the method's robustness and flexibility (Schirok, 2006).
- Synthesis of 3-Halo-7-azaindoles : Philips et al. (2019) developed an atom-economical approach for synthesizing 3-iodo-7-azaindoles, employing environmentally benign copper-mediated cyclization (Philips, Cunningham, Naran, & Kesharwani, 2019).
Coordination Chemistry
- Complexes with Metals : Song, Jia, Wu, and Wang (2005) studied complexes formed with Zn(II) and Cu(I) ions using scorpionate borate ligands containing 7-azaindole. These compounds exhibited dynamic behavior and blue emission in solution and the solid state (Song, Jia, Wu, & Wang, 2005).
Propriétés
IUPAC Name |
tert-butyl 5-chloro-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVEMLUIQUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

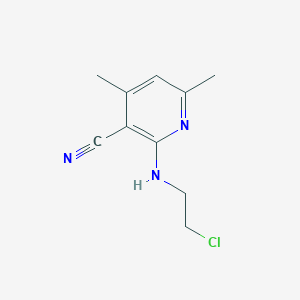
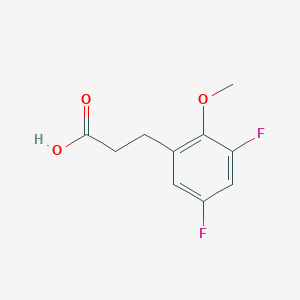
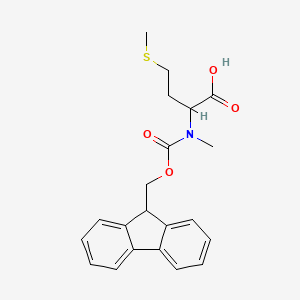

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)
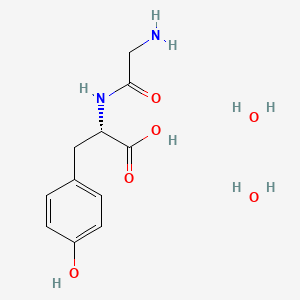
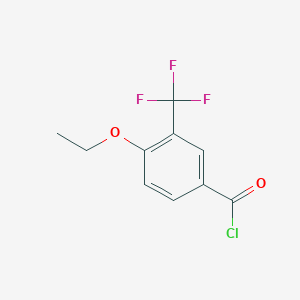


![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
